molecular formula C17H21BO3 B6323706 2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096998-46-6

2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B6323706
CAS No.: 2096998-46-6
M. Wt: 284.2 g/mol
InChI Key: QXUYRGDLSNOADW-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 7-methoxynaphthalene with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 7-methoxynaphthalene with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 7-methoxynaphthalene-1-carboxylic acid, while reduction can produce 7-methoxynaphthalene-1-ol .

Scientific Research Applications

2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Methoxynaphthalen-1-yl)ethanamine
  • 2-(7-Methoxynaphthalen-1-yl)acetic acid
  • Agomelatine

Uniqueness

2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This structural feature makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)16-7-5-6-13-8-9-14(19-4)10-15(13)16/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUYRGDLSNOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165919
Record name 1,3,2-Dioxaborinane, 2-(7-methoxy-1-naphthalenyl)-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096998-46-6
Record name 1,3,2-Dioxaborinane, 2-(7-methoxy-1-naphthalenyl)-4,4,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096998-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborinane, 2-(7-methoxy-1-naphthalenyl)-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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